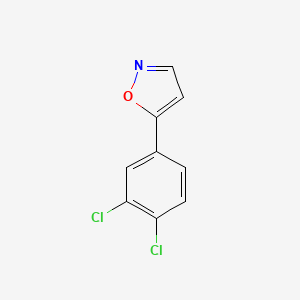

5-(3,4-Dichlorophenyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNOHHYCVNOHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NO2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 3,4 Dichlorophenyl Isoxazole and Its Analogues

Classical Approaches to Isoxazole (B147169) Ring Formation

Traditional methods for synthesizing the isoxazole ring have long been established, primarily relying on condensation and cycloaddition reactions. researchgate.netresearchgate.net These foundational strategies remain relevant for their simplicity and the accessibility of starting materials.

Condensation Reactions Involving 1,3-Dielectrophiles

One of the most fundamental and widely used methods for isoxazole synthesis is the cyclocondensation of a 1,3-dielectrophilic compound with hydroxylamine (B1172632). researchgate.net This approach involves the reaction of precursors like 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones with hydroxylamine hydrochloride, often in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring.

For the synthesis of a 5-aryl isoxazole such as 5-(3,4-Dichlorophenyl)isoxazole, a suitable 1,3-dicarbonyl precursor would be a 1-(3,4-dichlorophenyl)-substituted 1,3-diketone. The reaction with hydroxylamine typically yields a mixture of regioisomers (3-aryl and 5-aryl isoxazoles), and controlling the regioselectivity can be a significant challenge. However, by modifying the reaction conditions or the structure of the dicarbonyl compound, the formation of the desired 5-substituted isomer can be favored. For instance, the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride can produce 3,5-disubstituted isoxazoles. worldnewsnaturalsciences.com

Cycloaddition Reactions of Nitrile Oxides with Alkenes and Alkynes

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocycles, including isoxazoles. nih.gov This reaction involves a 1,3-dipole, in this case, a nitrile oxide, reacting with a dipolarophile, typically an alkyne or an alkene. researchgate.netresearchgate.net

To synthesize this compound, the reaction would involve the cycloaddition of 3,4-dichlorobenzonitrile (B1293625) oxide with an alkyne. Nitrile oxides are often unstable and are typically generated in situ from the corresponding aldoxime (using oxidizing agents like hypervalent iodine) or from hydroximoyl chlorides (using a base). beilstein-journals.orgrsc.org

The reaction of a nitrile oxide with a terminal alkyne generally leads to 3,5-disubstituted isoxazoles with high regioselectivity. rsc.org However, achieving 3,4- or 3,4,5-substituted isoxazoles can be more challenging and may require internal or specifically activated alkynes. beilstein-journals.orgmdpi.com Recent developments have shown that performing these cycloadditions in aqueous media can proceed under mild acidic conditions without the need for catalysts, offering a green chemistry approach. nih.gov

| Starting Materials | Reaction Type | Key Features | Reference(s) |

| 1,3-Diketones + Hydroxylamine | Condensation | Foundational method; potential for regioisomeric mixtures. | researchgate.net |

| Chalcones + Hydroxylamine | Condensation | Leads to 3,5-disubstituted isoxazoles. | worldnewsnaturalsciences.com |

| Nitrile Oxides + Alkynes | [3+2] Cycloaddition | Highly versatile; often generated in situ. | nih.gov |

| Aldoximes + Hypervalent Iodine + Alkynes | Oxidative Cycloaddition | Mild procedure for generating nitrile oxides in situ. | rsc.org |

Modern Catalytic Strategies for Isoxazole Synthesis

To overcome the limitations of classical methods, particularly regarding regioselectivity and reaction conditions, modern catalytic strategies have been developed. These approaches often employ transition metals to facilitate the construction of the isoxazole ring with greater efficiency and control. bohrium.commdpi.com

Transition Metal-Catalyzed Cycloadditions in Aryl Isoxazole Synthesis

Transition metals such as gold, copper, and rhodium have been employed as catalysts in the synthesis of isoxazoles. bohrium.comresearchgate.net Gold catalysts, for instance, have been used in the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles with good yields and selectivity. organic-chemistry.org Copper(I)-catalyzed procedures are also common, particularly for the one-pot reaction of terminal acetylenes with in situ generated nitrile oxides, providing rapid access to 3,5-disubstituted isoxazoles. nih.gov These metal-catalyzed approaches often proceed under milder conditions than their non-catalyzed counterparts and can tolerate a wider range of functional groups. Isoxazoles themselves can also serve as reactants in transition metal-catalyzed reactions, acting as amination reagents for alkynes to form various N-heterocycles via α-imino metal carbene intermediates. rsc.org

Palladium-Mediated Tandem Catalysis and Cascade Reactions

Palladium catalysis has proven to be a particularly powerful tool for the synthesis of complex heterocyclic molecules. mdpi.com In the context of isoxazole synthesis, palladium catalysts enable tandem or cascade reactions where multiple bond-forming events occur in a single pot. mdpi.com A prominent example is the combination of a Sonogashira coupling with a 1,3-dipolar cycloaddition. organic-chemistry.org In this sequence, an acid chloride can be coupled with a terminal alkyne, followed by the cycloaddition of an in situ generated nitrile oxide to the newly formed internal alkyne. This one-pot, three-component reaction provides a highly efficient route to multisubstituted isoxazoles. organic-chemistry.org

Palladium has also been used in auto-tandem catalysis, involving mechanistically distinct reactions like a Heck reaction followed by a rearrangement, although some of these pathways lead to ring-opening of the isoxazole. nih.govacs.org More constructively, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides offers a direct route to functionalized isoxazoles. organic-chemistry.org

Iron-Mediated Reductive Methodologies

Iron, being an inexpensive and environmentally friendly metal, has emerged as a valuable catalyst in organic synthesis. bohrium.com A notable iron-mediated method for isoxazole synthesis involves the direct reaction of alkynes with iron(III) nitrate (B79036). acs.org In this process, iron(III) nitrate serves as both the nitrating agent and the cyclization reagent, allowing for the preparation of isoxazoles from either self-coupling of a single alkyne or cross-coupling of two different alkynes. acs.orgresearchgate.net The addition of potassium iodide (KI) has been shown to be beneficial for this transformation. organic-chemistry.orgacs.org

Furthermore, sequential catalytic systems using both iron and palladium have been developed. For example, a four-step sequence starting from propargylic alcohols can produce trisubstituted isoxazoles, demonstrating the power of combining different metal catalysts. nih.gov While some iron-catalyzed methods focus on the reductive ring-opening of isoxazoles to form other products, the iron(III) nitrate-mediated cyclization from alkynes represents a key synthetic methodology. researchgate.netresearchgate.net

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Gold (Au) | Cycloisomerization | Catalyzes cyclization of α,β-acetylenic oximes. | organic-chemistry.org |

| Copper (Cu) | Cycloaddition | One-pot synthesis from terminal alkynes and nitrile oxides. | nih.gov |

| Palladium (Pd) | Tandem Sonogashira/Cycloaddition | One-pot, three-component synthesis of multisubstituted isoxazoles. | organic-chemistry.org |

| Iron (Fe(NO₃)₃) | Nitration/Cyclization | Direct synthesis from alkynes using an inexpensive iron reagent. | acs.orgresearchgate.net |

| Iron/Palladium | Sequential Catalysis | Multi-step, one-pot synthesis from propargylic alcohols. | nih.gov |

Regioselective and Stereoselective Synthesis of this compound

The precise control over the arrangement of atoms and functional groups in three-dimensional space is a cornerstone of modern organic synthesis. For isoxazole derivatives, this control manifests as regioselectivity—determining the position of substituents on the heterocyclic ring—and stereoselectivity, which governs the spatial orientation of those substituents, particularly in the creation of chiral centers.

The synthesis of isoxazoles, particularly those with specific substitution patterns like the this compound, heavily relies on methods that can control the regiochemical outcome. The most common and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov The orientation of the substituents in the final product is dictated by the electronic and steric properties of the reactants.

For the synthesis of a 5-substituted isoxazole, such as this compound, a typical strategy involves the reaction of 3,4-dichlorobenzonitrile oxide with a terminal alkyne. The regioselectivity of this cycloaddition is highly dependent on the reaction conditions and the nature of the alkyne. For instance, the reaction of terminal alkynes with aldehydes followed by treatment with molecular iodine and hydroxylamine can yield 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov

Several advanced methods have been developed to ensure high regioselectivity:

Metal-Catalyzed Cycloadditions: Copper(I)-catalyzed cycloadditions of nitrile oxides with terminal alkynes reliably produce 3,5-disubstituted isoxazoles. nih.gov Similarly, gold(III) chloride-catalyzed cycloisomerization of α,β-acetylenic oximes allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the starting material. organic-chemistry.org

Electrophilic Cyclization: An efficient route to highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Treatment of these substrates with an electrophile like iodine monochloride (ICl) yields 4-iodoisoxazoles, which can be further functionalized. nih.gov This method provides excellent control over the substituent placement, leading to 3,4,5-trisubstituted isoxazoles. nih.gov

One-Pot Syntheses: One-pot procedures, such as the reaction of aldoximes and alkynes using tert-butyl nitrite (B80452) or isoamyl nitrite, offer an efficient pathway to 3,5-disubstituted isoxazoles. organic-chemistry.org Another regioselective one-pot method involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and hydroxylamine. nih.gov

The table below summarizes key regioselective synthetic strategies for isoxazole formation.

| Method | Reactants | Key Reagent/Catalyst | Product Type | Reference |

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | Base or Metal Catalyst (e.g., Cu(I)) | 3,5-Disubstituted Isoxazoles | nih.gov |

| Cycloisomerization | α,β-Acetylenic Oxime | AuCl₃ | Selectively Substituted Isoxazoles | organic-chemistry.org |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl | 4-Iodo-3,5-disubstituted Isoxazoles | nih.gov |

| One-Pot Reaction | Aldehyde + Terminal Alkyne | n-BuLi, I₂, NH₂OH | 3,5-Disubstituted Isoxazoles | nih.gov |

Asymmetric Synthesis Approaches for Chiral Isoxazole Derivatives

When the isoxazole ring or its substituents contain stereocenters, the synthesis must control the formation of specific stereoisomers. Asymmetric synthesis is employed to produce enantiomerically enriched or pure chiral isoxazole derivatives, which is often crucial for their biological activity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral isoxazoles.

Chiral Phosphoric Acid Catalysis: An enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters can be catalyzed by a chiral phosphoric acid. This method produces quaternary α-isoxazole-α-alkynyl amino acid derivatives with high yields (up to 99%) and excellent enantioselectivities (up to 97% ee). rsc.orgdntb.gov.ua The catalyst's hydrogen-bonding interaction with the 5-amino-isoxazole is critical for achieving high enantioselectivity. rsc.org

Chiral Metal Complex Catalysis: Chiral-at-metal rhodium(III) complexes have been successfully used to catalyze the asymmetric vinylogous Michael addition of 5-methyl-4-nitroisoxazoles with α,β-unsaturated 2-acyl imidazoles. rsc.org This reaction proceeds in good yields (80–96%) and with outstanding enantioselectivities (up to 97% ee), even at low catalyst loadings. rsc.org

These asymmetric approaches provide access to complex chiral molecules containing the isoxazole scaffold, which are valuable for drug discovery and development. The table below highlights examples of asymmetric synthesis for creating chiral isoxazole derivatives.

| Catalyst Type | Reaction | Product | Yield | Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid | Enantioselective addition of 5-amino-isoxazoles | Quaternary α-isoxazole–α-alkynyl amino acid derivatives | Up to 99% | Up to 97% | rsc.orgdntb.gov.ua |

| Chiral Rhodium(III) Complex | Asymmetric vinylogous Michael addition | Adducts of 5-methyl 4-nitroisoxazoles | 80–96% | Up to 97% | rsc.org |

Green Chemistry Principles in the Synthesis of Dichlorophenyl Isoxazoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comeurekaselect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to create more sustainable and environmentally friendly methods.

Several green strategies have been developed for isoxazole synthesis:

Use of Greener Solvents and Catalysts: Researchers have utilized agro-waste, such as the water extract of orange fruit peel ash (WEOFPA), as an efficient and biodegradable catalyst for the synthesis of isoxazole derivatives. nih.gov This approach often proceeds under solvent-free conditions, further enhancing its green credentials. nih.gov Deep eutectic solvents (DES) have also been employed as an environmentally benign alternative to hazardous organic solvents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is a green technique that can significantly enhance reaction rates, improve product yields, and increase selectivity compared to conventional heating methods. benthamdirect.comeurekaselect.comnih.gov This method has been successfully used for the synthesis of 3,5-disubstituted isoxazoles via the reaction of chalcones with hydroxylamine hydrochloride. benthamdirect.comeurekaselect.com

Ultrasound Irradiation: The use of ultrasound radiation provides an environmentally benign procedure for synthesizing 3-alkyl-5-aryl isoxazoles without the need for a catalyst. nih.gov This method offers advantages such as milder reaction conditions, easier work-up, and shorter reaction times. nih.gov

The application of these green chemistry principles not only minimizes the environmental impact but also often leads to more efficient and cost-effective synthetic routes.

| Green Chemistry Approach | Description | Advantages | Reference |

| Agro-Waste Catalyst (WEOFPA) | Use of water extract of orange fruit peel ash as a catalyst in the condensation reaction to form the isoxazole ring. | Biodegradable, solvent-free conditions, sustainable. | nih.gov |

| Microwave Irradiation | Using microwave energy to accelerate the reaction between chalcones and hydroxylamine hydrochloride. | Faster reaction rates, higher yields, improved selectivity. | benthamdirect.comeurekaselect.comnih.gov |

| Ultrasound Radiation | Catalyst-free synthesis of isoxazoles under ultrasound. | Mild conditions, easy work-up, shorter reaction time. | nih.gov |

| Deep Eutectic Solvents (DES) | Use of DES as a recyclable and environmentally friendly solvent alternative. | Recyclable, reduced use of hazardous solvents. | nih.gov |

Derivatization Strategies for Functionalization of this compound Scaffold

Once the core this compound scaffold is synthesized, further derivatization can be performed to modulate its properties and explore its structure-activity relationships. Functionalization can be targeted at either the isoxazole nucleus or the dichlorophenyl moiety.

The isoxazole ring itself can be functionalized, most commonly through electrophilic substitution or metal-catalyzed cross-coupling reactions. Isoxazoles are known to undergo electrophilic aromatic substitution, typically at the 4-position. reddit.com

A powerful method for derivatization involves the initial synthesis of a halo-substituted isoxazole, which can then serve as a handle for further modifications. For example, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with ICl produces 4-iodoisoxazoles. nih.gov These 4-iodoisoxazoles are versatile intermediates that can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of substituents at the C-4 position, yielding diverse 3,4,5-trisubstituted isoxazoles. nih.gov This strategy allows for the construction of large libraries of isoxazole derivatives for screening purposes.

The 3,4-dichlorophenyl group attached to the isoxazole ring also offers opportunities for derivatization, although it is generally less reactive than the isoxazole ring itself towards electrophilic substitution due to the deactivating effect of the two chlorine atoms. However, palladium-catalyzed cross-coupling reactions can potentially be used to replace one or both chlorine atoms with other functional groups, though this can be challenging and may require specific catalysts and conditions.

A more common strategy is to use a pre-functionalized dichlorophenyl starting material to build the isoxazole ring. Alternatively, functional groups attached to the phenyl ring can be modified. For instance, research has been conducted on 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives. acs.org The synthesis of these molecules implies that the dichlorophenyl isoxazole unit can be coupled with other aromatic systems through reactions like the Wittig or Heck reaction, involving a functional group (e.g., an aldehyde or halide) attached to the phenyl ring or a precursor thereof. The electron-withdrawing nature of the chlorine atoms can enhance the binding of the dichlorophenyl moiety to biological targets through hydrophobic, π-π stacking, and halogen bonding interactions. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations of 5 3,4 Dichlorophenyl Isoxazole

Isoxazole (B147169) Ring-Opening Reactions and Pathways

The cleavage of the isoxazole ring is a hallmark of its chemistry, providing a synthetic route to various open-chain functionalized molecules. benthamdirect.com This transformation can be initiated by reductive, basic, or environmental factors, often proceeding through distinct intermediates.

The N-O bond of the isoxazole ring is susceptible to reductive cleavage, a transformation that provides access to valuable β-amino enones and related difunctionalized compounds. benthamdirect.comeurekaselect.com This reaction can be accomplished using several reducing systems, with the mechanism and products varying accordingly.

One common method is catalytic hydrogenation . Using catalysts such as platinum, palladium, or Raney Nickel, isoxazoles are reduced to β-amino enones (vinylogous amides). researchgate.netlibretexts.orgtcichemicals.com The reaction proceeds by the addition of hydrogen across the weak N-O bond, followed by tautomerization. If the reduction is carried out under more forceful conditions or with different catalysts, such as sodium in liquid ammonia, the cleavage can yield β-aminocarbonyl compounds. researchgate.net

Metal carbonyls also facilitate the reductive cleavage of the isoxazole ring. rsc.org For instance, hexacarbonylmolybdenum, [Mo(CO)₆], in the presence of water induces thermal reductive cleavage to afford β-amino enones in good yields. The proposed mechanism involves the formation of an N-complexed isoxazole-metal carbonyl intermediate. This is followed by cleavage of the N-O bond to generate a metal-complexed (β-oxo vinyl)nitrene, which is then reduced by the metal in the presence of water to the corresponding amine. rsc.org

A summary of common reductive systems for isoxazole ring cleavage is presented below.

| Reducing System | Typical Product | Reference(s) |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | β-Amino enone | researchgate.netnih.gov |

| Sodium in liquid ammonia | β-Aminocarbonyl compound | researchgate.net |

| Hexacarbonylmolybdenum ([Mo(CO)₆]) / H₂O | β-Amino enone | rsc.orgnih.gov |

| Lithium Aluminium Hydride (LiAlH₄) | γ-Amino alcohol | publicationslist.org |

| Baker's Yeast | β-Amino enone | publicationslist.org |

In the absence of a substituent at the C3 position, isoxazoles like 5-(3,4-Dichlorophenyl)isoxazole can undergo ring-opening upon treatment with a base. This reaction proceeds via deprotonation of the C3 proton, which is the most acidic proton on the ring, followed by the cleavage of the N-O bond to yield an α-cyanoenol or its corresponding enolate. nih.govrsc.org

The mechanism is generally considered a concerted E2 elimination process, where the abstraction of the C3 proton by a base is the rate-determining step, leading directly to the ring-opened product without the formation of a stable carbanion intermediate. rsc.orgsci-hub.st Studies on 5-phenylisoxazole (B86612) have supported this concerted mechanism. rsc.org

This pathway is of significant biological relevance. For example, the anti-inflammatory drug leflunomide (B1674699) is a prodrug that is metabolically converted to its active form, A771726, through a cytochrome P450-mediated opening of its isoxazole ring to an α-cyanoenol metabolite. nih.govresearchgate.netresearchgate.net Similarly, the herbicidal activity of isoxaflutole (B1672639) is dependent on its in-vivo ring opening to a diketonitrile (DKN) derivative, which is a tautomer of the initial α-cyanoenol product. nih.govnih.gov The formation of these intermediates is crucial for the biological activity of the parent compounds.

The general scheme for base-catalyzed ring opening is as follows: Isoxazole Ring → [Base-catalyzed deprotonation at C3] → α-Cyanoenolate → [Protonation] → α-Cyanoenol

The environmental fate of isoxazole-containing compounds, particularly herbicides, is often dictated by ring-opening reactions. The herbicide isoxaflutole serves as a well-studied analog for the environmental degradation of 5-arylisoxazoles. researchgate.netmda.state.mn.us

In soil and water, the primary degradation pathway for isoxaflutole is the hydrolytic opening of the isoxazole ring to form a diketonitrile (DKN) metabolite. nih.govnih.gov This initial transformation is critical as the DKN is the actual phytotoxic agent. nih.govusda.gov The rate of this hydrolysis is influenced by environmental factors such as soil moisture and temperature, with faster degradation observed in moister soils and at higher temperatures. nih.gov While the initial hydrolysis to DKN appears to be a predominantly chemical reaction, the subsequent degradation is mediated by biological processes. nih.gov

The DKN metabolite is further metabolized by soil microorganisms into a non-biologically active benzoic acid derivative, completing the degradation pathway. nih.govnih.govusda.gov In chlorinated water, the DKN metabolite can also be rapidly oxidized by hypochlorite (B82951) to the same inactive benzoic acid end-product. usda.gov

Environmental Degradation Pathway of Isoxaflutole

| Step | Transformation | Key Metabolite | Mediating Factors | Reference(s) |

| 1 | Isoxazole Ring Opening | Diketonitrile (DKN) | Hydrolysis (Chemical), Soil Moisture, Temperature | nih.govnih.gov |

| 2 | Further Metabolism | Benzoic Acid (BA) | Microbial Degradation | nih.govnih.gov |

| 3 (in treated water) | Oxidation of DKN | Benzoic Acid (BA) | Hypochlorite | usda.gov |

Rearrangement Reactions of this compound Derivatives

Isoxazoles can undergo rearrangement reactions, most notably under photochemical conditions. The photoisomerization of isoxazoles to oxazoles is a general transformation for this class of heterocycles. aip.orgucd.ie This reaction is initiated by UV light irradiation, which promotes the homolytic cleavage of the weak N-O bond. ucd.ienih.gov

The resulting vinylnitrene diradical intermediate rapidly collapses to a 2H-azirine. This highly strained three-membered ring intermediate is not typically isolated but undergoes subsequent ring-opening and re-cyclization to form the more stable oxazole (B20620) ring. aip.org Recent studies have utilized continuous flow photochemical reactors to improve the efficiency and scalability of this transformation, allowing for the synthesis of a diverse range of oxazole products from isoxazole precursors. ucd.ie

In some cases, particularly with trisubstituted isoxazoles, photochemical rearrangement can also lead to the formation of isolable ketenimines. nih.gov

Oxidative and Reductive Transformations of the Isoxazole Core and Aryl Substituent

Beyond the primary ring-opening pathways, the isoxazole scaffold can participate in other redox reactions, including photooxygenation.

The reaction of isoxazole derivatives with singlet oxygen (¹O₂) has been investigated, leading to the formation of oxygenated heterocyclic products. nih.govnih.gov In studies on bicyclic isoxazole derivatives containing a conjugated diene system, photooxygenation proceeds via a [4+2] Diels-Alder cycloaddition. nih.govresearchgate.net

This reaction is highly efficient and stereoselective, yielding endoperoxide products as single facial isomers in high yields (93-95%). nih.govnih.gov The formation of these endoperoxides has been rationalized through computational studies. nih.govresearchgate.net These endoperoxides are stable but can be further transformed, for example, through catalytic hydrogenation to the corresponding diols. nih.gov While this specific reaction has been demonstrated on complex isoxazoles, it highlights a potential oxidative pathway for the isoxazole core under photochemical conditions in the presence of oxygen and a photosensitizer.

Electrochemical Behavior and Redox Properties

While specific electrochemical data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of isoxazole derivatives and dichlorophenyl-substituted heterocyclic compounds has been a subject of scientific inquiry. These studies provide a basis for understanding the potential redox properties of the target molecule.

The dichlorophenyl group, with its electron-withdrawing chlorine atoms, is expected to influence the electron density of the isoxazole ring in this compound. The presence of chlorine atoms generally makes aromatic systems more resistant to oxidation and more susceptible to reduction. mdpi.com Studies on other dichlorophenyl-substituted heterocycles have shown that the position of the chlorine atoms can affect the electrochemical properties. worldscientific.com For example, the electrochemical synthesis of various substituted 2,1-benzisoxazoles has been achieved through the cathodic reduction of nitroarenes, indicating that substituted phenyl rings play a crucial role in the electrochemical process. chemrxiv.orgresearchgate.net

It is plausible that the reduction of this compound could involve the isoxazole ring, potentially leading to ring-opening reactions, or the dichlorophenyl moiety. The specific reduction or oxidation potentials would need to be determined experimentally through techniques like cyclic voltammetry. Such studies would provide valuable insights into its reactivity and potential applications in areas like sensor development or electro-organic synthesis. beilstein-journals.orgacs.org

Role of this compound as a Versatile Synthon in Complex Molecule Synthesis

The isoxazole scaffold is a well-established and valuable building block in organic synthesis, prized for its ability to participate in a variety of chemical transformations to form more complex molecules. lifechemicals.com While specific applications of this compound as a synthon are not widely reported, the known reactivity of 5-arylisoxazoles allows for informed predictions of its synthetic potential.

The isoxazole ring can be considered a masked form of other functional groups. For example, reductive cleavage of the N-O bond in the isoxazole ring can lead to the formation of β-enaminones or γ-amino alcohols, which are themselves versatile intermediates. lifechemicals.com This latent functionality makes isoxazoles, including presumably this compound, attractive starting materials for the synthesis of diverse molecular frameworks.

Building Block for Heterocyclic Systems

This compound possesses the necessary structural features to serve as a precursor for the synthesis of various other heterocyclic systems. The reactivity of the isoxazole ring allows for its transformation into different cyclic structures. For example, reactions involving ring-opening and subsequent recyclization can lead to the formation of pyrazoles, pyridines, or other heterocycles.

Research on related 5-arylisoxazoles has demonstrated their utility in constructing fused heterocyclic systems. For instance, reactions of 5-substituted 3-arylisoxazoles with certain reagents can lead to the regioselective formation of 1,2,5-thiadiazoles. rsc.orgrsc.org It is conceivable that this compound could undergo similar transformations.

Furthermore, the synthesis of hybrid molecules where an isoxazole ring is conjugated to another heterocyclic system, such as benzopyran-4-one, has been reported, highlighting the role of isoxazoles as key building blocks in medicinal chemistry. nih.gov While not starting from a pre-formed this compound, the synthesis of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones demonstrates the incorporation of the 3,4-dichlorophenyl moiety into a different heterocyclic core, suggesting the potential for similar synthetic strategies involving this compound. researchgate.net

The development of methods for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates from 5-alkoxyisoxazoles showcases the versatility of the isoxazole ring as a precursor to other valuable heterocyclic building blocks. rsc.org

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgfrontiersin.org While there are no specific reports of this compound being used as a reactant in an MCR, the synthesis of isoxazoles themselves often proceeds via MCRs. rsc.org

For instance, the synthesis of various isoxazole derivatives can be achieved through the multi-component reaction of aldehydes, hydroxylamine (B1172632), and active methylene (B1212753) compounds. derpharmachemica.comrsc.org A four-component strategy has also been developed for the synthesis of perfluoroalkyl isoxazoles. acs.org These methods highlight the accessibility of the isoxazole core, which is a prerequisite for its use as a building block in further synthetic transformations.

The general principle of using isoxazole derivatives in subsequent reactions that could be part of a multi-component sequence is plausible. The reactivity of the isoxazole ring could be harnessed in a tandem reaction sequence initiated by a multi-component assembly.

Theoretical and Computational Studies on 5 3,4 Dichlorophenyl Isoxazole

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the electronic nature of 5-(3,4-Dichlorophenyl)isoxazole.

Molecular Orbital Analysis and Electronic Properties

A molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for determining the compound's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. These calculations would also elucidate the distribution of electron density and the electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be determined from quantum chemical calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to explore the pathways and energetics of chemical reactions involving this compound.

Transition State Analysis for Ring-Opening and Rearrangement Pathways

The isoxazole (B147169) ring is known to undergo various rearrangements and ring-opening reactions under thermal or photochemical conditions. Transition state analysis could be employed to map out the minimum energy paths for such reactions. By locating the transition state structures and calculating their energies, it would be possible to determine the activation barriers for different potential pathways, thereby predicting the most likely reaction products.

Energetic Profiles of Synthetic Routes

Computational chemistry can also be used to evaluate the feasibility of different synthetic routes to this compound. By calculating the energies of reactants, intermediates, transition states, and products for each step in a proposed synthesis, a complete energetic profile can be constructed. This allows for the comparison of different synthetic strategies and the identification of the most thermodynamically and kinetically favorable route.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations would be invaluable.

Molecular docking studies would involve placing the molecule into the binding site of a specific protein target to predict its preferred binding orientation and affinity. This would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Following docking, MD simulations could be performed to study the dynamic behavior of the ligand-target complex over time. These simulations would provide a more realistic picture of the binding stability and the conformational changes that may occur in both the ligand and the protein upon binding.

Exploration of Binding Modes in Biological Systems (e.g., Enzyme Active Sites)

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes of this compound and its derivatives within the active sites of various biological targets. These studies provide valuable insights into the specific interactions that govern the compound's biological activity.

For instance, a series of 3,5-diaryl-4,5-dihydroisoxazoles were investigated as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. researchgate.netnih.gov Molecular modeling studies revealed that these compounds, including a derivative with a 3,4-dichlorophenyl moiety at position-5 of the dihydroisoxazole (B8533529) ring, exhibited strong binding affinity for the MAO-B active site. researchgate.netnih.gov The binding is characterized by a specific orientation within the enzyme's binding pocket, where hydrophobic and polar residues contribute to the stability of the enzyme-ligand complex. researchgate.net

In the context of adenosine (B11128) A3 receptor (A3R) antagonists, a compound containing a 3-(dichlorophenyl)-isoxazole group was studied. ekt.gr Molecular dynamics simulations suggested that the dichlorophenyl ring of the antagonist orients towards transmembrane helices TM5 and TM6. ekt.gr This positioning facilitates crucial interactions, including a π-π stacking interaction with a phenylalanine residue (F1685.29) and van der Waals interactions with several leucine (B10760876) and valine residues. ekt.gr These interactions are critical for the stabilization of the antagonist within the orthosteric binding site of the A3R. ekt.gr

Furthermore, isoxazole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies of isoxazole-carboxamide derivatives identified key binding interactions within the active sites of COX-1 and COX-2. nih.gov For one potent compound, the presence of a dichlorophenyl group, along with other substituents, was shown to push the 5-methyl-isoxazole ring towards a secondary binding pocket, leading to optimal interactions with the COX-2 enzyme. nih.gov

Similarly, isoxazole derivatives have been explored as farnesoid X receptor (FXR) agonists. mdpi.com Molecular docking studies of several isoxazole compounds, including those with dichlorophenyl substituents, revealed high docking scores with the FXR ligand-binding domain (LBD), indicating a strong binding affinity. mdpi.com The interactions within the active site are crucial for the agonistic activity of these compounds. mdpi.com

The table below summarizes the key interacting residues for isoxazole derivatives in different biological targets, as identified through computational studies.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| Monoamine Oxidase B (MAO-B) | Hydrophobic and polar residues | Not specified | researchgate.net |

| Adenosine A3 Receptor (A3R) | F1685.29, L903.32, V1695.30, L2466.51, N2506.55 | π-π stacking, van der Waals, hydrogen bond | ekt.gr |

| Cyclooxygenase-2 (COX-2) | Residues in the secondary binding pocket | Not specified | nih.gov |

| Farnesoid X Receptor (FXR) | HIS447 | Hydrogen bond, salt bridges | mdpi.com |

Influence of Dichlorophenyl Substitution on Molecular Recognition

The presence and position of the dichlorophenyl group on the isoxazole scaffold play a significant role in molecular recognition and, consequently, in the biological activity of these compounds. The electronic and steric properties of the chlorine atoms can profoundly influence binding affinity and selectivity for specific biological targets.

In studies of MAO-B inhibitors, the introduction of a 3,4-dichlorophenyl substituent at the 5-position of the dihydro-isoxazole ring was found to be crucial for both potency and selectivity. nih.gov This specific substitution pattern appears to orient the inhibitor optimally within the enzyme's active site, maximizing favorable interactions. nih.gov Similarly, another study on MAO-B inhibitors found that a compound with a 3,4-dichlorophenyl moiety at the same position was the most active among the series. researchgate.net

The importance of the dichlorophenyl group is also highlighted in the development of adenosine A3 receptor antagonists. ekt.gr Structure-activity relationship studies demonstrated that the loss of the 3-(dichlorophenyl)-isoxazole group resulted in a significant decrease in antagonistic potency, underscoring its critical role in binding to the receptor. ekt.gr

Furthermore, in a series of isoxazole-carboxamide derivatives evaluated as COX inhibitors, a compound with a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other phenyl ring, attached to a 5-methyl-isoxazole, demonstrated significant selectivity for COX-2. nih.gov This suggests that the interplay between different substituents, including the chloro group, dictates the binding orientation and selectivity. nih.gov

The table below presents a comparison of the activity of isoxazole derivatives with and without dichlorophenyl substitution, where available.

| Compound Class | Substitution | Biological Target | Effect on Activity | Reference |

| 3,5-diaryl-4,5-dihydroisoxazoles | 3,4-dichlorophenyl at position 5 | MAO-B | Most active in the series | researchgate.netnih.gov |

| Adenosine A3 Receptor Antagonists | 3-(dichlorophenyl)-isoxazole | Adenosine A3 Receptor | Loss of this group significantly attenuates potency | ekt.gr |

| Isoxazole-based FXR Agonists | 2,6-dichlorophenyl | Farnesoid X Receptor | Potent agonistic activity | mdpi.com |

Molecular Interactions and Mechanistic Biological Activity of 5 3,4 Dichlorophenyl Isoxazole

Structure-Activity Relationship (SAR) Studies of Aryl Isoxazoles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the aryl isoxazole (B147169) class, these studies have elucidated how specific structural features influence their pharmacological profiles. Isoxazole derivatives are known to possess a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

The presence and substitution pattern of the aryl group attached to the isoxazole core are critical determinants of biological activity. The 3,4-dichlorophenyl moiety, in particular, has been incorporated into various heterocyclic scaffolds to enhance potency and modulate activity.

In the context of antifungal agents, a series of novel 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives were designed and synthesized to combat gray mold caused by Botrytis cinerea. nih.govacs.org The results indicated that several of these molecules demonstrated significant efficiency in controlling tomato gray mold. nih.govacs.org Specifically, compound 5r from this series, which incorporates the 3,4-dichlorophenyl isoxazole structure, showed high fungicidal potency, with an inhibition rate of 56.11%, comparable to the commercial fungicide boscalid. nih.govacs.org Preliminary mechanism studies suggest that this activity may stem from the compound's ability to alter hyphal morphology and increase fungal membrane permeability. nih.govacs.org

Furthermore, the 3,4-dichlorophenyl group has been utilized in the design of inhibitors for enzymes like Histone Deacetylases (HDACs). Researchers developed an isoxazole-based lead structure, along with a triazole derivative, 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio) pyrimidin-4-yl) morpholine (B109124) (5h) , which targets HDACs in human breast cancer cells. dntb.gov.uanih.govmanipal.edu This compound was found to inhibit the proliferation of breast cancer cells with an IC₅₀ value of 8.754 µM. dntb.gov.uanih.govmanipal.edu Similarly, 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones have been synthesized and shown to possess significant anti-inflammatory activity. researchgate.net

These examples underscore the importance of the 3,4-dichlorophenyl group in conferring potent biological activities across different therapeutic areas, likely by engaging in favorable hydrophobic and electronic interactions within the binding sites of their respective biological targets.

The binding affinity of aryl isoxazoles to their target receptors is highly sensitive to the nature and position of substituents on both the isoxazole and the phenyl rings.

Studies on trisubstituted isoxazoles as allosteric modulators of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) revealed that substituents at the C-3, C-4, and C-5 positions of the isoxazole ring are critical for high-affinity binding. acs.orgnih.gov For instance, a hydrogen bond-donating N-heterocycle, such as a pyrrole, at the C-5 position significantly increased potency by forming polar interactions with the protein backbone. nih.gov Modifications at the C-4 position with linkers like ethers or alkenes also enhanced potency, likely through increased hydrophobic interactions within the allosteric binding pocket. acs.org

In the development of inhibitors for the estrogen receptor α (ERα) for breast cancer treatment, SAR studies on 5-(thiophen-2-yl)isoxazoles showed that substituents on the C-3 aryl ring play a crucial role. rsc.org The presence of electron-withdrawing groups like trifluoromethyl (–CF₃) at the para-position of the C-3 phenyl ring resulted in higher activity. rsc.org This enhancement is attributed to the higher electronegativity and hydrophobicity of the –CF₃ group, which likely improves receptor binding affinity. rsc.org Conversely, introducing a hydrogen-bond donor (like in a –CF₂H group) or bulkier groups could disrupt optimal hydrophobic interactions and reduce activity. rsc.org

The following table summarizes the observed effects of different substituents on the activity of aryl isoxazole derivatives based on various studies.

| Scaffold | Target | Substituent Position | Substituent Type | Effect on Activity/Binding | Reference |

|---|---|---|---|---|---|

| Trisubstituted Isoxazole | RORγt (Allosteric Site) | Isoxazole C-5 | Hydrogen-bond donating heterocycle (e.g., pyrrole) | Increased Potency | nih.gov |

| Trisubstituted Isoxazole | RORγt (Allosteric Site) | Isoxazole C-4 | Ether or alkene linker | Increased Potency (hydrophobic effects) | acs.org |

| 5-(Thiophen-2-yl)isoxazole | Estrogen Receptor α (ERα) | C-3 Phenyl (para-position) | Electron-withdrawing group (e.g., -CF₃) | Increased Potency | rsc.org |

| 5-(Thiophen-2-yl)isoxazole | Estrogen Receptor α (ERα) | C-3 Phenyl (para-position) | Electron-donating group (e.g., -OCH₃) | High Potency | rsc.org |

| 2-(Isoxazol-3-yl)-2-oxo...acetohydrazonoyl Cyanide | EPAC | Phenyl Ring & Isoxazole C-5 | Various | Modulation of antagonist potency | utmb.edu |

Mechanistic Exploration of Enzymatic Modulation

Aryl isoxazoles can exert their biological effects by modulating the activity of specific enzymes. Mechanistic studies, including inhibition kinetics and the exploration of allosteric modulation, provide insight into how these compounds function at a molecular level.

Histone Deacetylases (HDACs) are a class of enzymes that are crucial in epigenetic regulation and have become important targets for cancer therapy. nih.govmanipal.edu Isoxazole-containing compounds have been identified as potent HDAC inhibitors. nih.gov For example, an isoxazole-3-hydroxamate derivative, SS-208 , was developed as a selective HDAC6 inhibitor. avstera.com X-ray crystallography of the enzyme-inhibitor complex revealed that the isoxazole-3-hydroxamate moiety acts as a zinc-binding group, coordinating the zinc ion in the enzyme's active site in a bidentate fashion. avstera.com This differs from the monodentate coordination typically observed with other classes of HDAC inhibitors. avstera.com

The kinetics of enzyme inhibition are crucial for characterizing the potency and mechanism of an inhibitor. Key parameters include the half-maximal inhibitory concentration (IC₅₀), the Michaelis constant (Kₘ), and the maximum reaction rate (Vₘₐₓ). americanpeptidesociety.org These parameters can be determined through progress-curve analysis of enzyme-catalyzed reactions in the presence of the inhibitor. chem-soc.si For instance, in the development of isoxazole-based HDAC inhibitors, compounds were screened for their ability to inhibit cancer cell proliferation, and IC₅₀ values were determined. nih.govmanipal.edu A triazole-thiouracil hybrid containing a 3,4-dichlorophenyl group, compound 5h , was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC₅₀ of 8.754 µM. dntb.gov.uanih.govmanipal.edu

The table below presents inhibition data for selected isoxazole and related derivatives against their target enzymes.

| Compound | Target Enzyme | Inhibition Parameter | Value | Cell Line/Assay | Reference |

|---|---|---|---|---|---|

| Compound 5h (triazole derivative with 3,4-dichlorophenyl) | HDAC | IC₅₀ | 8.754 µM | MCF-7 Cell Proliferation | dntb.gov.uanih.govmanipal.edu |

| Compound 6l (isoxazole-thiouracil derivative) | HDAC | IC₅₀ | 11.71 µM | MCF-7 Cell Proliferation | dntb.gov.uanih.govmanipal.edu |

| ISO-1 (isoxazoline derivative) | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | IC₅₀ | 77 ± 7.6 µM | Spectrophotometric Tautomerase Assay | rug.nl |

| Compound 5n (THQ-isoxazoline hybrid) | Acetylcholinesterase (AChE) | IC₅₀ | 4.24 µM | In vitro enzyme inhibition assay | mdpi.com |

| Compound 6aa (THQ-isoxazole hybrid) | Butyrylcholinesterase (BChE) | IC₅₀ | 3.97 µM | In vitro enzyme inhibition assay | mdpi.com |

Beyond direct competitive inhibition at an enzyme's active site, isoxazole derivatives can function as allosteric modulators. These molecules bind to a site on the enzyme or receptor that is distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. acs.org

A notable example is the development of trisubstituted isoxazoles as selective allosteric inverse agonists for the nuclear receptor RORγt. acs.orgnih.gov Crystallography studies of these isoxazoles in complex with the RORγt ligand-binding domain (LBD) confirmed their binding to an allosteric pocket. acs.orgnih.gov This binding stabilizes the protein fold and induces conformational changes that are distinct from those caused by orthosteric modulators. acs.org The binding of these ligands can increase the thermal stability of the protein, a change that correlates with their binding affinity. acs.orgnih.gov

Receptor Interaction Studies (e.g., TRPV1 modulation at the molecular level)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin (B1668287). unife.itbenthamopen.com It is a key target for the development of new analgesics. The modulation of TRPV1 by various ligands involves complex molecular interactions.

While direct studies on 5-(3,4-Dichlorophenyl)isoxazole with TRPV1 are not extensively documented, the interactions of related oxazole (B20620) and isoxazole antagonists provide a model for its potential mechanism. The canonical agonist capsaicin binds to an intracellular pocket in the channel's transmembrane region. nih.govnih.gov Antagonists can compete for this site or bind elsewhere to stabilize a non-conductive state of the channel. For example, the oxazole-containing antagonist A-995662 has been shown to be a selective TRPV1 antagonist. mdpi.com

The activity of the TRPV1 channel is also regulated by allosteric means and post-translational modifications. benthamopen.com Pro-inflammatory agents can sensitize the channel through pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate specific residues on the TRPV1 protein (e.g., Ser116 and Thr370). benthamopen.comnih.gov This phosphorylation lowers the threshold for channel activation. benthamopen.com

Furthermore, membrane lipids, particularly phosphoinositides like PIP₂, act as endogenous negative modulators of TRPV1. nih.govnih.gov These lipids are thought to bind to a regulatory pocket within the transmembrane core, stabilizing the channel in a closed state. nih.gov The hydrolysis of PIP₂ following the activation of certain signaling pathways can disinhibit the channel, making it more sensitive to activating stimuli. nih.gov Therefore, a compound like this compound could potentially modulate TRPV1 activity by interacting with the vanilloid binding pocket, interfering with lipid modulation, or affecting the conformational state of the channel through an allosteric mechanism.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 5 3,4 Dichlorophenyl Isoxazole

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural and electronic nature of 5-(3,4-Dichlorophenyl)isoxazole. By probing the interactions of the molecule with electromagnetic radiation, a detailed picture of its configuration, conformation, and electronic transitions can be assembled.

Advanced NMR Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides primary information on the chemical environment of each atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the isoxazole (B147169) ring proton and the three aromatic protons of the 3,4-dichlorophenyl group. The isoxazole proton at position 4 typically appears as a singlet. The aromatic protons will present a characteristic splitting pattern (ABX system): one proton will appear as a singlet or a narrow doublet, while the other two will show as doublets with coupling constants typical for ortho and meta relationships. researchgate.net For comparison, in a related compound, 5-(2,3-dichlorophenyl)-3-phenylisoxazole, the isoxazole proton appears as a singlet at δ 7.27 ppm, and the aromatic protons resonate between δ 7.37 and 7.93 ppm. rsc.org

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the isoxazole ring carbons are characteristic, with the C5 carbon (attached to the dichlorophenyl ring) and C3 carbon resonating at lower fields compared to the C4 carbon. rsc.org For instance, in an analogue, the isoxazole carbons appear at δ 166.1 (C5), 162.9 (C3), and 103.1 (C4) ppm. rsc.org

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign these signals and confirm the connectivity between the isoxazole and dichlorophenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Isoxazole H-4 | ¹H NMR | ~6.8 - 7.3 | s (singlet) |

| Aromatic H-2' | ¹H NMR | ~7.8 - 8.0 | d (doublet) |

| Aromatic H-5' | ¹H NMR | ~7.6 - 7.8 | d (doublet) |

| Aromatic H-6' | ¹H NMR | ~7.5 - 7.7 | dd (doublet of doublets) |

| Isoxazole C3 | ¹³C NMR | ~150 - 155 | - |

| Isoxazole C4 | ¹³C NMR | ~100 - 105 | - |

| Isoxazole C5 | ¹³C NMR | ~168 - 172 | - |

| Aromatic C1' - C6' | ¹³C NMR | ~125 - 135 | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrational modes of its chemical bonds. nih.gov These methods are complementary and provide a comprehensive vibrational profile of the molecule.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the isoxazole ring and the dichlorinated phenyl group. Key expected vibrations include C=N stretching, C-O ring stretching, aromatic C=C stretching, and C-Cl stretching. smujo.idresearchgate.net For example, in similar isoxazole structures, a C=N stretching vibration is observed around 1600-1610 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the FTIR spectrum. It can provide clear signals for the aromatic ring and the C-Cl bonds. Computational analyses, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to precisely assign vibrational modes. nih.gov

Table 2: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | FTIR, Raman |

| Isoxazole C=N | Stretching | 1615 - 1590 | FTIR, Raman |

| Aromatic C=C | Stretching | 1580 - 1450 | FTIR, Raman |

| Isoxazole Ring | Breathing/Stretching | 1450 - 1380 | FTIR |

| Isoxazole C-O | Stretching | 1150 - 1050 | FTIR |

| Aromatic C-Cl | Stretching | 850 - 750 | FTIR, Raman |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of the molecule. sciforschenonline.org

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system formed by the phenyl and isoxazole rings. The position and intensity of these bands can be influenced by solvent polarity. dntb.gov.ua Studies on similar aromatic isoxazoles show characteristic absorption maxima that provide insight into the electronic structure. smujo.id

Fluorescence Spectroscopy: While many simple isoxazoles are not strongly fluorescent, this technique is valuable for mechanistic studies. Changes in fluorescence intensity or shifts in emission wavelength can indicate interactions with biological macromolecules or the formation of degradation products. nih.gov For instance, quenching experiments can reveal binding affinities to proteins, and the appearance of new emission bands can signal metabolic changes to the aromatic system. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π | Aromatic Phenyl Ring | ~250 - 280 |

| π → π | Isoxazole Ring | ~240 - 260 |

| n → π* | Isoxazole N and O atoms | ~300 - 330 (weak) |

Mass Spectrometry for Reaction Monitoring and Degradation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for tracking its transformation in chemical or biological systems. It is central to analyzing reaction kinetics and identifying degradation products or metabolites. dokumen.pub

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent compound and its metabolites. chromatographyonline.com The theoretical exact mass of the [M+H]⁺ ion of this compound (C₉H₅Cl₂NO) can be calculated with high precision, which serves as a reference for identifying related species in complex mixtures. mdpi.com

In metabolism studies, HRMS is used to detect mass shifts corresponding to common biotransformations. chromatographyonline.com For example, the hydroxylation of the phenyl ring would result in a mass increase of 15.9949 Da (for oxygen), while dechlorination would lead to a specific mass decrease. By comparing the HRMS data of samples from biological systems (e.g., liver microsomes) with control samples, potential metabolites can be identified with high confidence. mdpi.comnih.gov

Table 4: Common Metabolic Transformations Detectable by HRMS

| Biotransformation | Mass Change (Da) | Resulting Metabolite Type |

|---|---|---|

| Hydroxylation | +15.9949 | Phenolic derivative |

| Epoxidation | +15.9949 | Arene oxide intermediate |

| Dechlorination | -34.9689 | Monochloro-phenyl derivative |

| Hydrolytic Ring Cleavage | +18.0106 | Opened-ring structure |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is used to structurally characterize ions by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orglabmanager.com This technique is essential for confirming the identity of a compound and for elucidating the structure of its unknown metabolites or degradation products. researchgate.net

For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. In the collision cell, it would be fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation pattern provides a structural fingerprint. Plausible fragmentation pathways would include:

By analyzing the fragmentation patterns of potential metabolites and comparing them to the parent compound, the site of metabolic modification can be precisely located. researchgate.net

Table 5: Plausible MS/MS Fragments for [C₉H₅Cl₂NO+H]⁺

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

|---|---|---|

| 213.9770 | 185.9821 | Loss of CO (Carbon Monoxide) |

| 144.9764 | [C₆H₃Cl₂]⁺ (3,4-Dichlorophenyl cation) | |

| 109.9920 | [C₆H₄Cl]⁺ (Chlorophenyl cation after loss of Cl) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The rigorous analysis of this compound is fundamental for its application in research and development. Chromatographic techniques are central to ensuring the purity of the final compound and for monitoring the progress of its synthesis. Specifically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary analytical tools employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of this compound. The development of a robust HPLC method allows for the effective separation of the target compound from its precursors, intermediates, and any potential non-volatile impurities or degradation products.

A reverse-phase HPLC method is typically suitable for a compound with the polarity of this compound. This approach utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between these two phases. To achieve optimal separation of a mixture containing compounds with varying polarities, a gradient elution is often employed. This involves systematically changing the mobile phase composition during the analytical run, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous buffer. This ensures that both polar and non-polar compounds are eluted efficiently from the column.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. The aromatic nature of the dichlorophenyl group and the isoxazole ring in the molecule results in strong UV absorbance, allowing for sensitive detection. The wavelength for detection is typically set at the compound's maximum absorbance (λmax) to ensure the highest signal-to-noise ratio.

Below is a table detailing typical parameters for an HPLC method developed for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | Octadecylsilyl (C18), 5 µm particle size, 4.6 mm x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient: 0-1 min 10% B, 1-10 min 10-90% B, 10-12 min 90% B, 12-13 min 10% B, 13-15 min 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is adept at analyzing the primary, less volatile components of a reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile byproducts. The synthesis of heterocyclic compounds like this compound can sometimes generate low molecular weight side products, and GC-MS offers the high resolution and sensitivity required for their detection and identification.

In GC-MS, the sample is first vaporized and then separated in a capillary column based on the components' boiling points and affinities for the column's stationary phase. As each separated component elutes, it enters a mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting charged fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, which acts as a molecular fingerprint, allowing for its definitive identification by comparison to spectral libraries.

The following table provides examples of potential volatile byproducts that could be identified using GC-MS during the synthesis of this compound.

Table 2: Representative Volatile Byproducts Detectable by GC-MS

| Identified Compound | Potential Origin | Key Mass Fragments (m/z) |

|---|---|---|

| Dichloromethane | Solvent | 84, 49, 86 |

| 3,4-Dichloroaniline | Unreacted Starting Material | 161, 126, 90 |

Future Perspectives and Emerging Research Directions for 5 3,4 Dichlorophenyl Isoxazole

Development of Novel and Sustainable Synthetic Strategies

The synthesis of isoxazole (B147169) derivatives is a well-established field, yet the pursuit of more environmentally benign and efficient methods remains a critical goal. nih.govacgpubs.org Future research concerning 5-(3,4-Dichlorophenyl)isoxazole is expected to focus on the development of novel and sustainable synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of future synthetic research include:

Green Chemistry Approaches: The application of green chemistry principles will be paramount. This includes the use of agro-waste-derived catalysts, biodegradable solvents like glycerol (B35011) and gluconic acid aqueous solutions, and solvent-free reaction conditions. nih.govacgpubs.org These methods aim to improve the eco-friendliness of the synthesis process.

Photochemical Synthesis: Harnessing the power of light to drive chemical reactions offers a promising avenue. Continuous flow photochemical synthesis, utilizing organic photoredox catalysis, can lead to faster reaction times and cleaner processes compared to traditional heating methods. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates and improve yields for the synthesis of isoxazole derivatives. nih.govnih.gov Exploring these methods for the specific synthesis of this compound could lead to more efficient and scalable production.

Catalytic Innovations: The development of novel catalysts, including reusable heterogeneous catalysts, will be crucial. These catalysts can offer high selectivity and can be easily separated from the reaction mixture, simplifying purification processes. researchgate.net

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Green Chemistry | Reduced environmental impact, use of renewable resources | Development of a fully sustainable manufacturing process. |

| Photochemical Synthesis | Mild reaction conditions, high efficiency | Access to novel reactivity and improved product purity. |

| Microwave/Ultrasound | Rapid reaction times, increased yields | Scalable and energy-efficient production. |

| Novel Catalysis | High selectivity, ease of separation | Streamlined synthesis with minimal byproducts. |

In-depth Exploration of Undiscovered Reactivity Pathways

Beyond its synthesis, the inherent reactivity of the this compound scaffold holds untapped potential. Future research will likely delve into uncovering and harnessing novel reactivity pathways to generate new molecular architectures and functional materials.

A particularly exciting avenue is the exploration of the intrinsic photochemistry of the isoxazole ring . researchgate.netbiorxiv.org Recent studies have shown that isoxazoles can act as minimalist photo-crosslinkers, a property that can be exploited in chemical biology to identify protein-ligand interactions. biorxiv.org Investigating the photochemical behavior of this compound could lead to the development of novel photoaffinity labeling probes for target identification and validation. biorxiv.org

Furthermore, photocatalytic reactions offer a means to access new chemical transformations under mild conditions. researchgate.net Exploring the participation of this compound in various photocatalytic cycles could unveil unprecedented reactivity and provide access to novel derivatives with unique properties.

Advanced Computational Approaches for Predictive Modeling

The synergy between experimental and computational chemistry is a powerful engine for modern drug discovery and materials science. For this compound, advanced computational approaches will be instrumental in predicting its properties, understanding its behavior, and guiding the design of new derivatives with enhanced functionalities.

Future computational research will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netsuperfri.orgresearchgate.net These calculations can provide insights into its stability, reactivity hotspots, and potential for interaction with biological targets or materials.

In Silico Prediction and Molecular Docking: Computational tools can be used to predict the biological activity of this compound and its derivatives against various targets. nih.govresearchgate.net Molecular docking simulations can elucidate the binding modes of these compounds within the active sites of proteins, providing a rational basis for the design of more potent and selective inhibitors. nih.gov

Predictive Modeling for Materials Science: Computational modeling can be used to predict the properties of polymers and other materials incorporating the this compound moiety. researchgate.net This can accelerate the discovery of new materials with desirable electronic, optical, or thermal properties.

Elucidation of Novel Molecular Targets and Mechanistic Interactions

The broad biological activity of isoxazole derivatives suggests that this compound could interact with a range of molecular targets within biological systems. espublisher.comrsc.orgijpca.orgnih.govresearchgate.net A key future direction will be the systematic elucidation of these targets and the intricate molecular mechanisms that underpin its biological effects.

Emerging strategies for target deconvolution include:

Chemoproteomics: This powerful technique utilizes chemical probes to identify the protein targets of a small molecule within a complex biological sample. biorxiv.org The aforementioned potential of isoxazoles as photo-crosslinkers could be harnessed to develop chemoproteomic probes based on the this compound scaffold.

Knowledge Graph-Based Approaches: Integrating artificial intelligence and knowledge graphs can help to narrow down potential protein targets from large datasets, significantly accelerating the target identification process. nih.gov

In Silico-Guided Target Discovery: Computational modeling and simulation can be used to identify potential binding partners for this compound, guiding experimental validation efforts. nih.gov

Integration with Advanced Materials Science and Catalysis Research

The unique electronic and structural features of the isoxazole ring make it an attractive building block for advanced materials. bohrium.com Future research will explore the integration of this compound into novel materials with tailored properties and its potential applications in catalysis.

Potential applications in materials science include:

Polymers and Semiconductors: The incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with interesting thermal, electronic, or optical properties. researchgate.net

Corrosion Inhibitors: Isoxazole derivatives have shown promise as corrosion inhibitors for mild steel. researchgate.net Investigating the efficacy of this compound in this context could lead to new protective coatings.

Catalysis: The isoxazole scaffold could be functionalized to create novel ligands for metal catalysts or even act as an organocatalyst itself.

| Application Area | Potential Role of this compound |

| Polymers | A monomeric unit to impart specific properties. |

| Semiconductors | A component in organic electronic materials. |

| Corrosion Inhibition | A protective agent for metal surfaces. |

| Catalysis | A scaffold for the design of new catalysts. |

Multi-Targeted Approaches in Chemical Biology Research

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govsemanticscholar.org The concept of multi-target-directed ligands (MTDLs) has emerged as a promising paradigm in drug discovery.

Given the diverse biological activities of isoxazoles, this compound presents an intriguing scaffold for the design of MTDLs. rsc.orgresearchgate.netrsc.org Future research in this area will focus on the rational design and synthesis of derivatives that can interact with multiple, disease-relevant targets, potentially leading to enhanced therapeutic efficacy and reduced side effects. The development of such multi-targeted agents will require a deep understanding of the structure-activity relationships of the this compound core and the application of advanced computational and experimental screening platforms.

Q & A

Q. What are the standard synthetic routes for 5-(3,4-Dichlorophenyl)isoxazole, and how are intermediates purified?

A common method involves cyclocondensation of hydroxylamine derivatives with dichlorophenyl-substituted ketones. For example, chlorinated benzaldehyde oximes (e.g., o-chlorobenzoxime chloride) can undergo cyclization with acetoacetate esters under alkaline conditions, followed by hydrolysis and chlorination steps . Purification often involves solvent extraction (e.g., ethyl acetate), drying with anhydrous magnesium sulfate, and crystallization using ethanol or dichloromethane .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Essential techniques include:

- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between 3- and 5-phenyl substitution) .

- FT-IR : For identifying functional groups like C=N (1600–1680 cm⁻¹) and C-O-C (950–1250 cm⁻¹) .

- Elemental analysis : To validate purity and molecular composition .

- X-ray crystallography : For resolving crystal packing and stereoelectronic effects in derivatives like 3,5-bis(4-fluorophenyl)isoxazole .

Q. What are the preliminary protocols for evaluating the biological activity of this compound?

Initial screening typically involves:

- Antifungal assays : Using agar diffusion or microdilution methods against strains like Candida albicans .

- Antioxidant activity : Assessed via DPPH radical scavenging or FRAP assays .

- Enzyme inhibition : Testing against targets like MAPK using kinase activity assays, as seen in structurally related isoxazole carboxylates .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3,5-disubstituted isoxazoles be addressed?

Regioselectivity is influenced by steric and electronic factors. For example:

- Electron-withdrawing groups (e.g., Cl on phenyl rings) direct substituents to the 5-position due to resonance stabilization .

- Microwave-assisted synthesis : Reduces side reactions and improves yield in cyclization steps .